molecular formula C13H9ClINO5S B286171 Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B286171
M. Wt: 453.64 g/mol
InChI Key: GRWWKTXPHJNDCR-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex chemical process, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, which ultimately results in the desired physiological effects.
Biochemical and Physiological Effects:
Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cancer cell growth, antimicrobial activity, and anti-inflammatory effects. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for lab experiments, including its potential as a treatment for cancer, antimicrobial activity, and anti-inflammatory effects. However, there are also limitations to its use in lab experiments, including its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for research on Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One potential direction is to further explore its anticancer properties and its potential as a treatment for various types of cancer. Another direction is to investigate its antimicrobial properties and its potential as a treatment for bacterial infections. Additionally, further research could be done to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Finally, future research could focus on optimizing the synthesis method for Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves a multi-step chemical process. The starting materials for the synthesis are 5-chloro-2-hydroxy-3-iodobenzaldehyde and 2,4-thiazolidinedione. The two compounds are reacted in the presence of a base to form the intermediate product, which is then further reacted with methyl acetate to yield the final product, Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.

Scientific Research Applications

Methyl [5-(5-chloro-2-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its antimicrobial properties and has shown activity against various bacterial strains. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.

properties

Molecular Formula

C13H9ClINO5S

Molecular Weight

453.64 g/mol

IUPAC Name

methyl 2-[(5E)-5-[(5-chloro-2-hydroxy-3-iodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C13H9ClINO5S/c1-21-10(17)5-16-12(19)9(22-13(16)20)3-6-2-7(14)4-8(15)11(6)18/h2-4,18H,5H2,1H3/b9-3+

InChI Key

GRWWKTXPHJNDCR-YCRREMRBSA-N

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=C(C(=CC(=C2)Cl)I)O)/SC1=O

SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=CC(=C2O)I)Cl)SC1=O

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)I)O)SC1=O

Origin of Product

United States

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